3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid is a chemical compound that belongs to the quinoline family, characterized by a unique structure that includes a quinoline core with a methoxy group and a propanoic acid moiety. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties, as well as potential applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, and its properties have been explored in numerous studies. It is available from chemical suppliers and has been referenced in patent literature, indicating its relevance in pharmaceutical research and development.
3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in the quinoline ring. Its structure contributes to its classification as a potential bioactive molecule.
The synthesis of 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the reaction of an appropriate quinoline derivative with a propanoic acid precursor. One common synthetic route includes:
The reaction mechanism often involves nucleophilic substitution where the carboxylic acid group of the propanoic acid reacts with the electrophilic carbon on the quinoline derivative. Optimization of reaction conditions, such as temperature and solvent choice, plays a crucial role in maximizing yield and purity.
The molecular formula for 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid is .
Property | Value |
---|---|
Molecular Weight | 231.25 g/mol |
IUPAC Name | 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid |
InChI | InChI=1S/C13H13NO3/c1-9... |
InChI Key | PGNQZNXZSZFJET-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)O |
3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, affecting yield and selectivity. For example, oxidation reactions may lead to the formation of more reactive intermediates that can further participate in subsequent reactions.
The mechanism of action for 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors related to disease pathways, particularly those involved in cancer cell proliferation and antimicrobial activity.
Research indicates that this compound may affect signaling pathways associated with cell growth and apoptosis, although detailed molecular targets remain an area for further investigation.
The compound exhibits stability under normal conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.
3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid has several scientific applications:
Quinoline derivatives represent a privileged scaffold in medicinal chemistry due to their inherent bioactivity and structural versatility. The core structure of 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid integrates key pharmacophores that enable dual antimicrobial and anticancer targeting. The 4-oxoquinoline (keto-quinoline) moiety facilitates intercalation with DNA or enzymatic pockets, while the C3-propanoic acid chain enhances water solubility and provides a site for further derivatization [2] [8].
Strategic modifications focus on three domains:
Table 1: Key Substituent Effects on Quinoline Bioactivity
Position | Substituent | Antimicrobial Impact | Anticancer Relevance |
---|---|---|---|
C4 | Oxo (=O) | Essential for TarO binding | Enables DNA topoisomerase II inhibition |
C6 | Methyl | Enhances MRSA biofilm penetration | Improves logP for membrane transit |
C8 | Methoxy | Blocks WTA polymerization | Modulates ROS induction capacity |
N1 | Propanoic acid | Lowers clogP; enables β-lactam synergy | Provides linker for antibody-drug conjugates |
Synthesis of the target compound employs sequential cyclization, alkylation, and hydrolysis steps, optimized for yield and purity. The Gould-Jacobs cyclization remains the cornerstone for constructing the 4-oxoquinoline core, while N1-alkylation introduces the propanoic acid chain [2] [8].
Step 1: Quinoline Core FormationAniline derivatives react with diethyl ethoxymethylenemalonate under reflux to form enamine intermediates. Subsequent cyclization in diphenyl ether at 250°C yields ethyl 4-oxoquinoline-3-carboxylates. Microwave irradiation (70% yield) significantly reduces reaction time versus conventional heating (45% yield) [8].
Step 2: N1-AlkylationThe quinolin-4-one nitrogen is alkylated using ethyl acrylate under basic conditions (K₂CO₃/DMF). Critical parameters include:
Step 3: Hydrolysis and FunctionalizationEster hydrolysis with NaOH/THF/H₂O (1:1) at 60°C affords the propanoic acid derivative. Late-stage modifications include:
Table 2: Optimization of Key Synthetic Steps
Reaction | Conditions | Yield (%) | Advantage |
---|---|---|---|
Gould-Jacobs cyclization | Diphenyl ether, 250°C, 2h | 45 | Standard protocol |
Microwave, 250°C, 20 min | 70 | Faster; less decomposition | |
N1-Alkylation | Ethyl acrylate, K₂CO₃, DMF, 80°C, 12h | 65 | Baseline |
+ Tetrabutylammonium bromide, 60°C, 6h | 82 | Lower temp; higher regioselectivity | |
Ester hydrolysis | 2M NaOH, THF/H₂O, 60°C, 4h | 95 | Near-quantitative conversion |
Early quinoline-based TarO inhibitors like Tarocin A (clogP >7.0) suffered from poor aqueous solubility, limiting bioavailability and in vivo efficacy. The propanoic acid derivative 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid (clogP ≈3.5) represents a breakthrough in balancing lipophilicity and hydrophilicity [2] [8].
Critical SAR Insights:
Compound 18a exemplifies successful optimization: 8-methoxy-6-methyl quinoline with propanoic acid (clogP=3.2) exhibits 16-fold lower MIC against MRSA biofilms than Tarocin A, while achieving 99% reduction in murine bacteremia with imipenem co-administration [2].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4